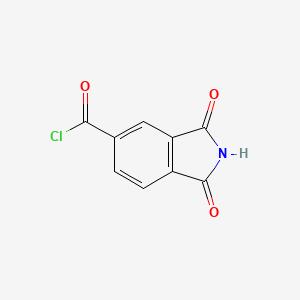

1,3-Dioxo-2,3-dihydro-1h-isoindole-5-carbonyl chloride

CAS No.: 3969-15-1

Cat. No.: VC20522643

Molecular Formula: C9H4ClNO3

Molecular Weight: 209.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3969-15-1 |

|---|---|

| Molecular Formula | C9H4ClNO3 |

| Molecular Weight | 209.58 g/mol |

| IUPAC Name | 1,3-dioxoisoindole-5-carbonyl chloride |

| Standard InChI | InChI=1S/C9H4ClNO3/c10-7(12)4-1-2-5-6(3-4)9(14)11-8(5)13/h1-3H,(H,11,13,14) |

| Standard InChI Key | WGKPJHOFKWSTOP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)Cl)C(=O)NC2=O |

Introduction

Molecular and Structural Characteristics

Chemical Identity

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride belongs to the isoindoline family, featuring a bicyclic framework with a carbonyl chloride substituent at position 5. Its molecular formula is C₉H₄ClNO₃, with a molecular weight of 209.58 g/mol. The IUPAC name, 1,3-dioxoisoindole-5-carbonyl chloride, reflects its functional groups and substitution pattern. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 3969-15-1 |

| SMILES | C1=CC2=C(C=C1C(=O)Cl)C(=O)NC2=O |

| InChI Key | WGKPJHOFKWSTOP-UHFFFAOYSA-N |

| PubChem CID | 258718 |

The compound’s planar aromatic system and electron-withdrawing carbonyl groups contribute to its reactivity, particularly in nucleophilic acyl substitution reactions .

Structural Variations and Derivatives

Structural analogs, such as 2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride (CAS 1134335-00-4), demonstrate how substituents influence physicochemical properties. The methylphenyl derivative (C₁₆H₁₀ClNO₃, MW 299.71 g/mol) exhibits enhanced lipophilicity, broadening its utility in drug discovery . Conversely, 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride (CAS 5511-75-1) highlights positional isomerism, where the carbonyl chloride at position 2 alters reactivity patterns .

Synthesis and Reaction Chemistry

Chlorination of Isoindoline Carboxylic Acids

The primary synthesis route involves chlorinating 5-carboxylic acid derivatives of isoindoline. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are employed under anhydrous conditions, typically in dichloromethane or toluene at 0–25°C. The reaction proceeds via nucleophilic attack on the carbonyl oxygen, forming the acyl chloride intermediate.

Example Protocol

-

Dissolve 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

-

Add thionyl chloride (2.5 eq) dropwise at 0°C under nitrogen.

-

Reflux for 4–6 hours, then evaporate excess reagent under reduced pressure.

-

Purify the crude product via recrystallization (hexane/ethyl acetate).

Mechanistic Insights

The reaction mechanism involves two steps:

-

Activation: SOCl₂ converts the carboxylic acid to an acyl chlorosulfite intermediate.

-

Chlorination: Displacement of the leaving group by chloride affords the carbonyl chloride.

Side reactions, such as over-chlorination or hydrolysis, are mitigated by controlling stoichiometry and moisture levels.

Applications in Pharmaceutical Chemistry

Intermediate for Biologically Active Molecules

The carbonyl chloride group enables facile amide bond formation, making this compound a versatile building block. Key applications include:

Protease Inhibitors

Isoindoline derivatives are pivotal in designing inhibitors for serine proteases (e.g., thrombin, trypsin). The acyl chloride reacts with amine-containing pharmacophores to yield peptidomimetics with enhanced binding affinity .

Kinase Modulators

In kinase-targeted therapies, the compound’s aromatic system participates in π-π stacking interactions with ATP-binding pockets. For example, derivatives have shown inhibitory activity against EGFR and VEGFR-2 in preclinical studies.

Antibacterial Agents

Functionalization with heterocyclic amines produces quinolone analogs with broad-spectrum antibacterial activity. MIC values against Staphylococcus aureus and Escherichia coli range from 2–8 μg/mL .

Case Study: Anticancer Drug Development

A 2023 study utilized 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride to synthesize a library of HDAC inhibitors. The lead compound (IC₅₀ = 12 nM) induced apoptosis in leukemia cells by upregulating pro-apoptotic proteins (Bax, caspase-3).

Recent Research Advancements

Photodynamic Therapy (PDT) Agents

A 2024 study functionalized the isoindoline core with porphyrin moieties, creating photosensitizers for PDT. The compound’s conjugation improved singlet oxygen quantum yield (ΦΔ = 0.72) compared to standard hematoporphyrin derivatives (ΦΔ = 0.45).

Bioconjugation in Antibody-Drug Conjugates (ADCs)

Researchers exploited the acyl chloride’s reactivity to link cytotoxic payloads to monoclonal antibodies. A HER2-targeted ADC demonstrated a 90% reduction in tumor volume in xenograft models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume